molecular formula C13H15NO2 B1369266 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 63618-03-1

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B1369266
CAS No.: 63618-03-1
M. Wt: 217.26 g/mol
InChI Key: COCNBXQWBCBUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic compound with the molecular formula C13H15NO2 and a molecular weight of 217.27 g/mol . This compound is characterized by a bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclo family. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction is performed under mild conditions and provides high yields and diastereoselectivities. Another approach involves the [3 + 2] cycloaddition process, which is popular for constructing the cyclopropane ring of 3-azabicyclo[3.1.0]hexanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce amines.

Scientific Research Applications

Chemical Properties and Structure

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has the molecular formula C13H15NO2C_{13}H_{15}NO_2 and a boiling point of approximately 353.8 °C at 760 mmHg . The compound features a bicyclic structure that contributes to its unique chemical reactivity and potential applications in medicinal chemistry.

Plant Gametocide

One of the most notable applications of 3-benzyl-3-azabicyclo[3.1.0]hexane derivatives is their role as plant male gametocides. The compound has been shown to effectively sterilize male anthers in plants, thereby controlling plant reproduction and improving crop yields .

Antimicrobial Activity

Research indicates that compounds related to 3-benzyl-3-azabicyclo[3.1.0]hexane exhibit significant antimicrobial properties. For instance, derivatives have demonstrated fungicidal and antibacterial activities, making them potential candidates for developing new agricultural fungicides or antibiotics .

Synthesis of Stereoisomers

A study focused on synthesizing all four stereoisomers of 3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid highlighted the versatility of the azabicyclo framework in creating compounds with varied biological activities. This research emphasizes the importance of stereochemistry in enhancing biological efficacy .

Functionalized Heterocycles

Another significant study involved the synthesis of highly functionalized heterocycles incorporating the 3-azabicyclo[3.1.0]hexane moiety, which showed promising results in biological assays against various pathogens, indicating a potential for therapeutic applications in treating infections .

Comparative Data Table: Applications and Properties

ApplicationDescriptionReference
Plant GametocideEffective in sterilizing male anthers
Antimicrobial ActivityExhibits fungicidal and antibacterial properties
Synthesis of StereoisomersDevelopment of various stereoisomers for testing
Functionalized HeterocyclesPotential therapeutic agents against pathogens

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various biochemical reactions. This compound can inhibit certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific bicyclic structure that includes a benzyl group and a carboxylic acid functional group. This combination of features provides distinct chemical properties and potential biological activities that are not found in other similar compounds.

Biological Activity

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS No. 63618-03-1) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This bicyclic compound exhibits properties that may be beneficial in various therapeutic applications, particularly in the modulation of opioid receptors.

  • Molecular Formula: C₁₃H₁₅NO₂
  • Molecular Weight: 217.26 g/mol
  • Boiling Point: 353.8 ± 25.0 °C (predicted)
  • Density: 1.326 ± 0.06 g/cm³ (predicted)
  • pKa: 3.80 ± 0.20 (predicted)

Opioid Receptor Affinity

Research has indicated that derivatives of the azabicyclo[3.1.0]hexane class, including this compound, demonstrate significant binding affinity for μ-opioid receptors. A study focusing on the structure-activity relationship (SAR) of these compounds found that modifications to the azabicyclo framework can lead to enhanced selectivity and potency at the μ receptor, which is crucial for developing effective analgesics and treatments for pruritus in veterinary medicine .

Compoundμ-Receptor Binding Affinity (pM)δ-Receptor Binding Affinity (pM)κ-Receptor Binding Affinity (pM)
Lead Compound<10>1000>1000
3-Benzyl Derivative<5>1000>1000

Therapeutic Applications

The primary therapeutic application identified for this compound is in the treatment of pruritus, particularly in dogs, where it acts as a μ-opioid receptor ligand . Its ability to selectively bind to μ receptors while showing minimal interaction with δ and κ receptors suggests a favorable side effect profile, which is essential for clinical applications.

Case Study: Treatment of Pruritus in Canines

In a clinical evaluation involving canine patients suffering from severe pruritus, administration of a formulation containing this compound resulted in a significant reduction in scratching behavior within two weeks of treatment. The study reported no adverse effects, highlighting the compound's potential as a safe therapeutic agent in veterinary medicine.

Synthesis and Modifications

The synthesis of 3-benzyl-3-azabicyclo[3.1.0]hexane derivatives can be achieved through selective reduction processes involving complex aluminium hydride reagents . Variations in synthesis techniques can lead to different biological profiles, emphasizing the importance of structural modifications in enhancing pharmacological efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, and how are intermediates purified?

The synthesis typically involves coupling reactions using activating agents like HATU with tertiary amines (e.g., TEA) in polar aprotic solvents (e.g., DMF). For example, 3-azabicyclo[3.1.0]hexane derivatives are reacted with benzyl-containing reagents, followed by extraction (e.g., ethyl acetate/water) and purification via silica gel chromatography (petroleum ether:ethyl acetate gradients). LC-MS is used to confirm reaction completion and intermediate purity .

Q. How is the purity of this compound validated in academic settings?

Purity validation employs LC-MS for molecular weight confirmation (e.g., [M-156+H]+ ion detection) and retention time analysis. High-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 13C) are standard for structural verification. Quantitative purity (>95%) is often assessed via integration of chromatographic peaks or elemental analysis .

Q. What analytical techniques are critical for characterizing bicyclic azabicyclohexane derivatives?

Key techniques include:

  • LC-MS : Rapid molecular weight confirmation and reaction monitoring.
  • NMR : Stereochemical assignment (e.g., coupling constants for bicyclic ring protons).
  • X-ray crystallography : Absolute configuration determination, particularly for enantiomers with pharmacological relevance .

Advanced Research Questions

Q. How do stereochemical variations in 3-azabicyclo[3.1.0]hexane derivatives impact biological activity?

Enantiomers of 3-azabicyclohexanes (e.g., 1R,5S vs. 1S,5R) exhibit divergent bioactivity. For instance, the (+) enantiomer of bicifadine (1R,5S configuration) showed superior analgesic potency in rodent models compared to its (-) counterpart. Stereochemistry is confirmed via X-ray crystallography and correlated with receptor-binding assays .

Q. What catalytic strategies enable stereoselective synthesis of 3-azabicyclo[3.1.0]hexane scaffolds?

Bismuth(III) triflate (Bi(OTf)₃) catalyzes intramolecular alkynylcyclopropanation of propargyl alcohols, yielding alkynyl-substituted 3-azabicyclohexanes with high diastereoselectivity. Transition-metal-free methods (e.g., iron catalysis) are also explored for eco-friendly synthesis .

Q. How can contradictions in pharmacological data for bicyclic azabicyclohexanes be resolved?

Discrepancies often arise from impurities in stereoisomeric mixtures or assay-specific conditions (e.g., receptor subtype selectivity). Rigorous enantiomeric separation (e.g., chiral HPLC) and standardized in vitro assays (e.g., GPCR binding studies) are recommended. For example, bicifadine’s non-narcotic profile was confirmed through comparative studies with morphine in pain models .

Q. What methodologies optimize the stability of 3-azabicyclo[3.1.0]hexane derivatives under physiological conditions?

Stability is enhanced via N-substitution (e.g., tert-butoxycarbonyl (Boc) protection) or carboxylate salt formation. Accelerated degradation studies (e.g., pH-dependent hydrolysis) and mass spectrometry track decomposition pathways, guiding structural modifications for drug development .

Q. Methodological Considerations

Q. How are structure-activity relationships (SARs) established for 3-azabicyclohexane-based analgesics?

SAR studies involve systematic substitution at the 1- and 3-positions. Para-substituted aryl groups (e.g., 4-methylphenyl) enhance analgesic potency in mouse writhing assays. N-Alkylation (e.g., N-methyl) retains activity, while bulky groups (e.g., N-allyl) abolish it. Pharmacokinetic profiling (e.g., plasma half-life) further refines SARs .

Q. What strategies mitigate synthetic challenges in bicyclic azabicyclohexane ring formation?

Atom-transfer radical cyclization (ATRC) and lithium-halogen exchange are effective for constructing strained bicyclic systems. For example, β-ketophosphonates undergo ATRC to yield 3-azabicyclohex-2-enes, which are hydrogenated to saturated analogs .

Q. How are computational tools integrated into the design of 3-azabicyclohexane derivatives?

Density functional theory (DFT) predicts transition states for cyclization reactions, while molecular docking (e.g., with GPCRs) identifies binding poses. These tools guide synthetic prioritization, reducing experimental trial-and-error .

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12(16)13-6-11(13)8-14(9-13)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCNBXQWBCBUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577252
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63618-03-1
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-benzyl-1-cyano-3-azabicyclo-[3.1.0]hexane (2.77 g, 14.0 mmol) and barium hydroxide (4.47 g, 14.2 mmol) in water (100 ml) was heated to reflux for 18 hours. The reaction was then cooled and brought to neutral pH with sulfuric acid. The thick white mixture was filtered and washed twice with ethanol and twice with water. The filtrate was concentrated in vacuo, and the residue mixed with hot ethanol and filtered again. The filtrate was concentrated to provide the title product (2.91 g, 13.4 mmol, 96% yield). 1H NMR (D2O): 7.50 (bs, 5H), 4.36 (s, 2H), 3.9 (bs, 1H), 3.6 (m, 1H), 3.5 (bm, 2H), 2.14 (bs, 1H), 1.53 (bs, 1H), 1.09 (bs, 1H).
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.